(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone
Description
The compound "(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone" is a heterocyclic small molecule featuring a methanone core linked to a piperidine ring substituted with a 1,3,4-thiadiazole moiety. The thiadiazole ring is further modified with a cyclopropyl group at the 5-position, while the methanone is attached to a para-tolyl (p-tolyl) aromatic group.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12-2-4-15(5-3-12)18(22)21-10-8-14(9-11-21)17-20-19-16(23-17)13-6-7-13/h2-5,13-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKDRDYSISMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine and tolyl groups. One common method involves the reaction of cyclopropylamine with thiosemicarbazide to form the thiadiazole ring, which is then reacted with piperidine and p-tolylmethanone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are critical to ensure efficient production.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is a key reactive site, enabling electrophilic and nucleophilic substitutions.
Electrophilic Substitution
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Halogenation : Thiadiazoles undergo bromination or chlorination at C-5 under mild conditions (e.g., NBS in CCl₄), forming halogenated derivatives useful for cross-coupling reactions .
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Nitration : Limited by electron deficiency, but possible under strongly acidic HNO₃/H₂SO₄ conditions at elevated temperatures .
Nucleophilic Substitution
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Amination : Reacts with primary/secondary amines (e.g., piperidine derivatives) in DMF at 80–100°C, displacing thiadiazole sulfurs to form substituted amines .
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Alkylation : Alkyl halides (e.g., methyl iodide) react at the sulfur or nitrogen atoms in basic media (K₂CO₃, DMF) .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation, acylation, and salt formation.
Acylation
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Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂/TEA to form amides. For example, coupling with p-tolylacetyl chloride yields bis-acylated derivatives .
Alkylation
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Piperidine reacts with alkyl halides (e.g., benzyl bromide) in acetonitrile to form quaternary ammonium salts, enhancing water solubility .
Cyclopropyl Group Reactivity
The cyclopropyl substituent undergoes strain-driven reactions:
Ring-Opening
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Acid-Catalyzed : In HCl/EtOH, cyclopropane opens to form allylic chlorides.
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Transition Metal-Mediated : Pd-catalyzed cross-coupling with aryl halides generates alkenes .
p-Tolyl Methanone Modifications
The aromatic ketone is resistant to oxidation but participates in:
Reduction
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. The incorporation of the cyclopropyl group and piperidine structure may enhance the bioactivity of this compound against various bacterial strains. For instance, research has shown that similar thiadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antibiotics .
Anticancer Potential
Compounds featuring a thiadiazole moiety have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In particular, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The unique structural features of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone suggest it may also exhibit such properties.
Antimicrobial Efficacy
In a study examining the antimicrobial properties of thiadiazole derivatives, it was found that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Another investigation focused on the anticancer effects of thiadiazole-based compounds revealed significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 10 μM against breast cancer cells in vitro . This suggests that this compound could be further explored for its potential in cancer therapy.
Mechanism of Action
The mechanism of action of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The closest structural analogs identified in the evidence are bis-thiadiazolylphenyl methanone derivatives (C1–C4) from a 2023 study . Below is a systematic comparison:
Table 1: Structural and Functional Comparison
| Compound | Thiadiazole Substituent | Methanone Core | Key Biological Activities |
|---|---|---|---|
| Target Compound | 5-Cyclopropyl | Monomeric: piperidinyl + p-tolyl | Not reported in evidence |
| C1 (Bis-cyclohexylamino derivative) | 5-N-Cyclohexylamino | Dimeric: bis-phenyl | Antibiofilm, antimicrobial |
| C2 (Bis-phenylamino derivative) | 5-N-Phenylamino | Dimeric: bis-phenyl | Efflux pump inhibition |
| C3 (Bis-ethylamino derivative) | 5-N-Ethylamino | Dimeric: bis-phenyl | Moderate antimicrobial activity |
| C4 (Bis-phenethylamino derivative) | 5-N-Phenethylamino | Dimeric: bis-phenyl | Enhanced ADMET properties |
Key Observations :
Structural Differences: Substituents: The target compound’s 5-cyclopropyl group contrasts with the amino-functionalized thiadiazoles in C1–C4. Methanone Core: The target is monomeric (single piperidinyl-p-tolyl unit), while C1–C4 are dimeric (bis-phenyl), which may influence molecular weight, solubility, and target binding.
Biological Implications: Antimicrobial Activity: C1–C4 exhibit varying antimicrobial potency, with C2 showing efflux pump inhibition—a mechanism critical for overcoming drug resistance. The target’s piperidine-thiadiazole scaffold may similarly disrupt microbial membranes or enzymes, but its cyclopropyl group could enhance metabolic stability compared to amino groups in C1–C4 . ADMET Properties: C4’s phenethylamino group improved absorption and toxicity profiles, suggesting that substituent size and hydrophobicity (as seen in the target’s cyclopropyl) may optimize pharmacokinetics.
Synthetic Feasibility: The synthesis of C1–C4 involved condensation reactions of thiosemicarbazides with bis-phenyl methanone precursors. The target compound would likely require alternative routes, such as cyclopropanation of pre-formed thiadiazole-piperidine intermediates.
Biological Activity
The compound (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone , also known by its CAS number 1105189-79-4, is a complex organic molecule that incorporates a piperidine ring linked to a thiadiazole moiety and a p-tolyl group. This structural configuration suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is with a molecular weight of 209.31 g/mol. The predicted boiling point is approximately 374.4 °C, and it has a density of about 1.226 g/cm³ .
Pharmacological Significance
The biological activity of thiadiazole derivatives, including the compound , has been extensively documented. Thiadiazole derivatives are known for their diverse pharmacological properties, which include:
- Antimicrobial Activity : Compounds featuring the thiadiazole ring have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells and exhibit cytostatic effects .
- Anti-inflammatory Effects : Thiadiazole compounds have been investigated for their potential to reduce inflammation in various models .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which is crucial for drug design targeting specific biochemical pathways .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Interaction with Biological Targets : The presence of the cyclopropyl group and the thiadiazole ring may enhance the compound's ability to interact with specific biological targets.
- Modulation of Pharmacokinetics : The structural features contribute to improved pharmacokinetic properties, such as absorption and distribution within biological systems.
- Synergistic Effects : The combination of different functional groups may lead to synergistic effects that enhance overall biological activity while potentially reducing toxicity .
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives:
Q & A
Q. How to design mechanistic studies for target engagement?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
Toxicity and Safety Profiling
Q. What in vitro assays evaluate the compound’s cytotoxicity and genotoxicity?
- Methodological Answer :
- MTT Assay : Test IC₅₀ in HEK-293 (normal) vs. HeLa (cancer) cells .
- Ames Test : Use S. typhimurium TA98/TA100 strains to assess mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
